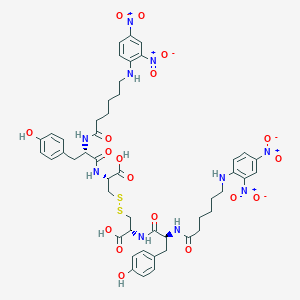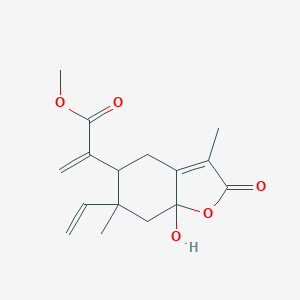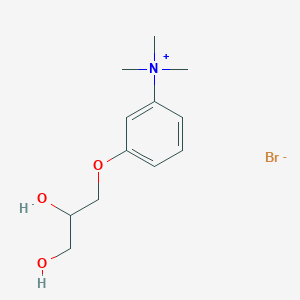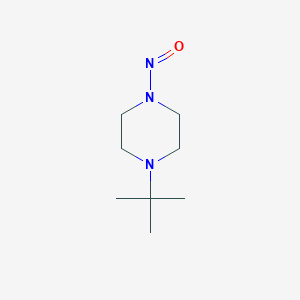
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-, also known as MDBF, is a synthetic compound that belongs to the class of benzodioxinone derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology.
作用機序
The exact mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is not fully understood. However, it has been proposed that Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- exerts its antitumor activity through the inhibition of HDACs, which leads to the accumulation of acetylated histones and the upregulation of tumor suppressor genes. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been shown to have a low toxicity profile and is well-tolerated in animal models. However, more studies are needed to fully understand the biochemical and physiological effects of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
実験室実験の利点と制限
One of the advantages of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is its ease of synthesis and high purity yield. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has shown promising antitumor activity in various cancer cell lines. However, one of the limitations of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is its relatively limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the research on Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-. One potential direction is the development of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- as a novel HDAC inhibitor for the treatment of cancer. Additionally, more studies are needed to fully understand the mechanism of action of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- and its potential applications in other fields, such as materials science and chemical biology. Finally, the optimization of the synthesis process and the improvement of the solubility of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- may lead to the development of more effective and efficient derivatives of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
In conclusion, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. While more studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-, its ease of synthesis and promising antitumor activity make it a promising candidate for the development of novel HDAC inhibitors and other therapeutic agents.
合成法
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- can be synthesized through a multistep process that involves the reaction of 4-fluorophenylacetic acid with 1,2-dimethoxybenzene, followed by oxidation and cyclization to form the final product. The synthesis process is relatively straightforward and can be optimized to yield high purity and high yield of Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)-.
科学的研究の応用
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents, and Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- has the potential to be developed into a novel HDAC inhibitor.
特性
CAS番号 |
101018-97-7 |
|---|---|
製品名 |
Methanone, (2,3-dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)- |
分子式 |
C15H11FO3 |
分子量 |
258.24 g/mol |
IUPAC名 |
2,3-dihydro-1,4-benzodioxin-6-yl-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H11FO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |
InChIキー |
VUFMHALBFUZFAA-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)F |
その他のCAS番号 |
101018-97-7 |
同義語 |
(2,3-Dihydro-1,4-benzodioxin-6-yl)(4-fluorophenyl)methanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B25878.png)




![tert-butyl (4S,7S)-7-(1,3-dioxoisoindol-2-yl)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carboxylate](/img/structure/B25883.png)







![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)